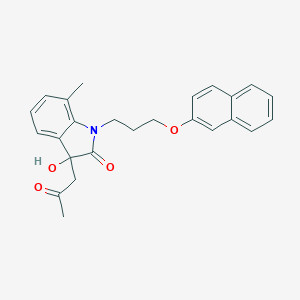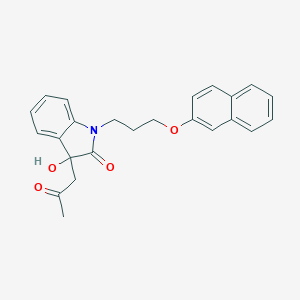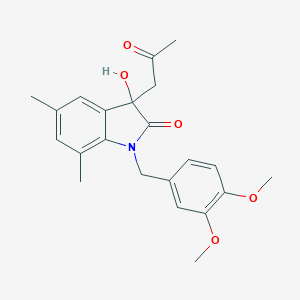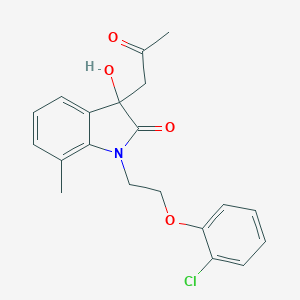
3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one, also known as NM-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential applications in the field of pharmacology. The compound was first synthesized in 2014 and has since been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacology
Indole derivatives, akin to the indolinone part of the query compound, are extensively studied for their biological activities. Research highlights the pharmacological potential of indole and its derivatives in treating various diseases, emphasizing their roles in toxicology and medicinal applications (Natal'ya Malyshkina et al., 2022). Indole structures, due to their ability to interact with biological cations, anions, and macromolecules, show promise in anticancer, antibacterial, antifungal, and antiviral therapies, among other applications (Huo-Hui Gong et al., 2016).
Environmental Applications
Naphthalene derivatives, which form part of the compound's structure, are studied for their environmental impact and removal techniques. Studies on naphthalene biodegradation, particularly by strains like Pseudomonas putida, offer insights into bioremediation strategies for polycyclic aromatic hydrocarbons (PAHs), highlighting the microbial degradation as a key recovery mechanism for PAH-contaminated sites (R. Peng et al., 2008; F. Song et al., 2018).
Chemical Synthesis and Material Science
Research on the synthesis and application of dihydroxynaphthalene, closely related to the naphthalene moiety of the compound, shows its use in the production of dyes and in eco-friendly processes, emphasizing the importance of photocatalytic methods for its synthesis (Zhang You-lan, 2005). Moreover, the exploration of plastic scintillators incorporating naphthalene derivatives points to the compound's potential in developing materials with specific optical and stability characteristics (V. N. Salimgareeva et al., 2005).
Eigenschaften
IUPAC Name |
3-hydroxy-7-methyl-1-(3-naphthalen-2-yloxypropyl)-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-17-7-5-10-22-23(17)26(24(28)25(22,29)16-18(2)27)13-6-14-30-21-12-11-19-8-3-4-9-20(19)15-21/h3-5,7-12,15,29H,6,13-14,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBPMODMTWBXAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC4=CC=CC=C4C=C3)(CC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,7,7-tetramethyl-N-(2-(trifluoromethyl)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B368445.png)
![N-(3-Fluoro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B368447.png)
![5'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B368452.png)
![5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B368453.png)

![3-hydroxy-5-methyl-1-[3-(2-methylphenoxy)propyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B368456.png)

![N-(5-Chloro-2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B368461.png)

![3-hydroxy-5,7-dimethyl-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B368464.png)


![N-{1-[2-(2-methoxyphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B368469.png)
